2,4-dichloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3S2/c1-2-15-21-22-17(27-15)23-28(25,26)12-6-4-11(5-7-12)20-16(24)13-8-3-10(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPSADRBGWNRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide is a synthetic compound belonging to the class of benzamides and features a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 302.18 g/mol. The compound's structure is characterized by the presence of a dichlorobenzene ring and a thiadiazole ring that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit diverse biological activities. Specifically, derivatives of this scaffold have shown:
- Antimicrobial Activity : Thiadiazole derivatives have been documented to possess significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Potential : Some studies suggest that benzamide derivatives can inhibit cancer cell proliferation. Molecular docking studies have indicated that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
Antimicrobial Studies
In a comparative study of various thiadiazole derivatives, it was found that those with electron-withdrawing groups like chlorine exhibited superior antimicrobial activity. For example:
- MIC Values : Compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal properties .
Anticancer Activity
Molecular docking studies revealed that the compound forms strong interactions with DHFR:
- Binding Affinity : The binding energy calculated was approximately , suggesting a strong affinity for the target enzyme compared to known inhibitors .
In Vivo Studies
While in vitro studies provide valuable insights into the efficacy of this compound, further in vivo studies are necessary to confirm its therapeutic potential and safety profile.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
SAR Insights :
- The 5-ethyl-thiadiazole moiety is critical for DHPS inhibition, as seen in the target compound and sulfamethizole derivatives .
- Electron-withdrawing groups (e.g., Cl in the target compound) enhance receptor affinity, while bulky substituents (e.g., triethoxy in ) may reduce membrane permeability.
- Replacement of thiadiazole with oxadiazole (e.g., ) diminishes antimicrobial activity due to reduced sulfur-mediated interactions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Trends :
- Higher LogP values correlate with increased lipophilicity but reduced aqueous solubility.
- The propanamide analog () exhibits better solubility due to its smaller substituent, favoring oral bioavailability.
Preparation Methods
Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine
This intermediate is critical for the sulfonamide moiety. A validated protocol involves cyclization of thiosemicarbazide derivatives under acidic conditions:
-
Reagents : Thioacetohydrazide, propionyl chloride.
-
Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).
Mechanistic Insight :
-
Propionyl chloride reacts with thioacetohydrazide to form a thiourea intermediate.
-
Intramolecular cyclization eliminates water, yielding the thiadiazole ring.
Analytical Data :
Sulfonation of 4-Aminophenyl Precursors
The sulfamoyl bridge is constructed via chlorosulfonation followed by amine coupling.
Chlorosulfonation of 4-Nitrobenzene
Reduction to 4-Aminobenzenesulfonamide
Coupling of Sulfonyl Chloride with 5-Ethyl-1,3,4-thiadiazol-2-amine
The sulfonamide bond is formed under mild alkaline conditions:
Procedure :
-
Dissolve 4-aminobenzenesulfonyl chloride (1.1 eq) in anhydrous THF.
-
Add 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) and triethylamine (2.5 eq).
-
Stir at 25°C for 6 h.
-
Extract with ethyl acetate, wash with 1M HCl, and dry over Na2SO4.
Optimization Note :
-
Excess sulfonyl chloride ensures complete amine conversion.
-
Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Amidation with 2,4-Dichlorobenzoic Acid
The final step involves coupling the sulfamoylphenyl intermediate with 2,4-dichlorobenzoic acid.
Activation of Carboxylic Acid
Amide Bond Formation
-
Coupling Agent : HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure :
-
Mix sulfamoylphenyl intermediate (1.0 eq) with 2,4-dichlorobenzoyl chloride (1.1 eq).
-
Stir at 25°C for 12 h.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
-
Spectroscopic Validation :
-
NMR (CDCl3) : δ 1.29 (t, 3H, CH2CH3), 2.75 (q, 2H, CH2CH3), 7.52–8.11 (m, 7H, aromatic).
-
HRMS : m/z 513.0245 [M+H]+ (calc. 513.0248).
Alternative Pathways and Comparative Analysis
One-Pot Sulfonation-Amidation
A patent methodology describes a streamlined approach using solid-phase synthesis:
-
Immobilize 4-aminophenyl resin.
-
Treat with chlorosulfonic acid (neat, 0°C, 1 h).
-
Couple 5-ethyl-1,3,4-thiadiazol-2-amine (3 eq) in DCM/DMF (4:1).
-
Cleave from resin using TFA/water (95:5).
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the sulfonamide coupling:
Challenges and Optimization Strategies
Byproduct Formation in Sulfonylation
Low Amidation Efficiency
-
Cause : Steric hindrance from the 2,4-dichloro substituents.
Scalability and Industrial Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
